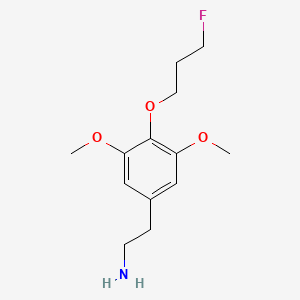![molecular formula C22H21ClN4O2S B2763902 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 331841-49-7](/img/structure/B2763902.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenylpropylsulfanyl group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Addition of the Phenylpropylsulfanyl Group: The phenylpropylsulfanyl group can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the purine core or the phenylpropylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and thiol-reduced products.
Substitution: Amino-substituted and thiol-substituted derivatives.
Applications De Recherche Scientifique
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-Chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and phenylpropylsulfanyl groups enhances its potential for diverse chemical reactions and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
331841-49-7 |
|---|---|
Formule moléculaire |
C22H21ClN4O2S |
Poids moléculaire |
440.95 |
Nom IUPAC |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN4O2S/c1-26-19-18(20(28)25-21(26)29)27(14-16-11-5-6-12-17(16)23)22(24-19)30-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,25,28,29) |
Clé InChI |
ASOVLOAMRLAHTH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)





![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)
![4-benzyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2763837.png)
![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)

